molecular formula C8H14ClNO B2378834 Octahydroindolizin-2-one hydrochloride CAS No. 2138384-63-9

Octahydroindolizin-2-one hydrochloride

Cat. No. B2378834
M. Wt: 175.66
InChI Key: DPHYXGOEWRPFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Octahydroindolizin-2-one hydrochloride is represented by the Inchi Code 1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9 (7)6-8;/h7H,1-6H2;1H . The molecular weight is 175.66 .


Physical And Chemical Properties Analysis

Octahydroindolizin-2-one hydrochloride is a powder . It has a molecular weight of 175.66 . The storage temperature is room temperature .

Scientific Research Applications

Asymmetric Synthesis

  • Octahydroindolizin-2-one hydrochloride has been utilized in asymmetric syntheses of various compounds. For instance, the conjugate addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester followed by a one-pot ring-closure/N-debenzylation protocol was used in the asymmetric syntheses of specific compounds, highlighting the versatility of octahydroindolizin-2-one hydrochloride in such processes (Davies et al., 2011).

Stereocontrolled Synthesis

  • This compound plays a role in the stereocontrolled synthesis of various derivatives. For example, stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under specific conditions show the compound's utility in facilitating precise chemical reactions (Ihara et al., 1987).

Inhibitory Effects on Glycosidase Enzymes

  • Polyhydroxy derivatives of octahydroindolizine, isolated from plants and microorganisms, have shown potent and specific inhibitory effects on glycosidase enzymes. This application is significant in agricultural and medical research areas (Fellows, 1986).

Organocatalytic Syntheses

  • Octahydroindolizin-2-one hydrochloride is also involved in organocatalytic syntheses. An enantioselective organocatalytic synthesis of this compound's core structures starting from glycine esters exemplifies its application in creating complex molecular structures (Wang et al., 2009).

Homochiral Synthesis in Pharmaceutical Industry

  • The homochiral synthesis of octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol, which have applications in the pharmaceutical industry, uses octahydroindolizin-2-one hydrochloride. This demonstrates its role in producing stereochemically complex pharmaceutical compounds (Zhang et al., 2017).

Structural and Spectroscopic Analysis

  • Octahydroindolizin-2-one hydrochloride is also crucial in structural and spectroscopic analysis. For instance, its use in the structural elucidation of various compounds through NMR spectroscopy highlights its importance in analytical chemistry (Sonnet et al., 1979).

Anti-Inflammatory Properties

  • Some derivatives of octahydroindolizine have shown anti-inflammatory properties, which could be significant in developing new therapeutic agents (Hu et al., 2020).

Safety And Hazards

The safety information for Octahydroindolizin-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHYXGOEWRPFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)CC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizin-2-one hydrochloride

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